Methyl 3-amino-5-nitrobenzoate
Overview
Description
Methyl 3-amino-5-nitrobenzoate is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of both amino and nitro functional groups on a benzene ring, which are meta to each other, and a methoxy group at the carboxyl position. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including esterification, nitration, and reduction processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which is structurally similar to methyl 3-amino-5-nitrobenzoate, can be achieved through a simple Fischer esterification reaction, followed by purification techniques such as liquid-liquid extraction . Additionally, the synthesis of methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate involves esterification, catalytic hydrogenation, acylamination, and nitration steps . These methods highlight the complexity and versatility of synthetic routes that could be adapted for the synthesis of methyl 3-amino-5-nitrobenzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-amino-5-nitrobenzoate often exhibits interesting features such as hydrogen bonding. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows a polarized structure in the nitroaniline portion and forms chains of edge-fused rings through hydrogen bonding . Such structural characteristics are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Methyl 3-amino-5-nitrobenzoate can undergo various chemical reactions due to its functional groups. The amino group can participate in reactions such as acylation or coupling with other aromatic compounds, while the nitro group can be reduced to an amine or participate in electrophilic substitution reactions. For example, the synthesis of phenothiazines from 2-amino-5-methyl-3-nitrobenzenethiol involves a Smiles rearrangement, which is a type of intramolecular nucleophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-amino-5-nitrobenzoate would be influenced by its functional groups. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups would affect its acidity, basicity, and overall reactivity. The methoxy group would contribute to the compound's solubility in organic solvents. Compounds with similar structures have been characterized using techniques such as NMR spectroscopy and IR, which provide insights into their chemical environments and molecular conformations .
Scientific Research Applications
Application 1: Synthesis of 5-methyl-2-nitrobenzoic acid
- Summary of the Application: 5-Methyl-2-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Methods of Application or Experimental Procedures: A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid . The key process is the nitration of methyl 3-methylbenzoate .
- Results or Outcomes: This procedure utilized a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .
Application 2: Synthesis of Methyl Benzoates
- Summary of the Application: Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . These compounds have low toxicity and are mainly used in scents and as solvents .
- Methods of Application or Experimental Procedures: In this study, the solid acids of zirconium metal solids fixed with various substances were studied . Zirconium metal catalysts with fixed Ti had the best activity .
- Results or Outcomes: The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
Application 3: Synthesis of Methyl Indole-4-carboxylate
- Summary of the Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate . Indole derivatives are important in medicinal chemistry and are found in many natural products.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes: The outcome is the production of methyl indole-4-carboxylate, a compound of interest in medicinal chemistry .
Application 4: Preparation of Iodoarene
- Summary of the Application: Methyl 3-nitrobenzoate was used in the preparation of iodoarene . Iodoarenes are used as building blocks in organic synthesis.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves halogenation of the aromatic ring .
- Results or Outcomes: The outcome is the production of iodoarene, a useful compound in organic synthesis .
Application 5: Preparation of Nitrobenzene
- Summary of the Application: Methyl 3-nitrobenzoate was used in the preparation of nitrobenzene . Nitrobenzene is a useful intermediate in the synthesis of many other organic compounds.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves nitration of benzene .
- Results or Outcomes: The outcome is the production of nitrobenzene, a useful compound in organic synthesis .
Application 6: Synthesis of Substituted Nitrostyrene
- Summary of the Application: Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of substituted nitrostyrene . Nitrostyrenes are important intermediates in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but it typically involves reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes: The outcome is the production of substituted nitrostyrene, a compound of interest in organic synthesis .
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBRLJDOZZHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373407 | |
Record name | methyl 3-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-nitrobenzoate | |
CAS RN |
23218-93-1 | |
Record name | methyl 3-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23218-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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